5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one

Beschreibung

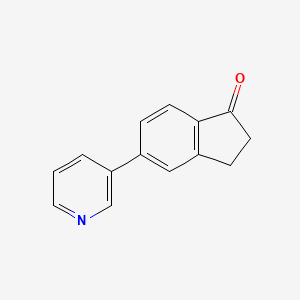

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring a dihydroindenone core with a pyridin-3-yl substituent at the 5-position of the indenone ring. This structural motif combines the planar aromatic indenone system with the electron-rich pyridine ring, which may enhance interactions with biological targets such as enzymes or receptors. The compound has been identified in drug discovery contexts, particularly associated with cytochrome P450 11B1 (CYP11B1), a key enzyme in steroidogenesis .

Eigenschaften

IUPAC Name |

5-pyridin-3-yl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-6-4-11-8-10(3-5-13(11)14)12-2-1-7-15-9-12/h1-3,5,7-9H,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSOPUXDEXJMIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with 2,3-dihydro-1H-inden-1-one in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Der Pyridinring ermöglicht elektrophile Substitutionsreaktionen, bei denen Substituenten wie Halogene oder Alkylgruppen unter geeigneten Bedingungen mit Reagenzien wie Halogenen oder Alkylhalogeniden eingeführt werden können

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one is used in a variety of scientific research applications:

- Chemistry It is used as a building block in synthesizing complex organic molecules and as a ligand in coordination chemistry.

- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

- Industry It is used in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

This compound has been investigated for its antimicrobial and anticancer properties, among other therapeutic potentials.

Research Findings

Research has demonstrated that this compound interacts with several biological targets:

- Steroid 11-beta-hydroxylase (CYP11B1) This enzyme is crucial in steroid metabolism and has implications in diseases such as breast cancer and Cushing syndrome.

- Tubulin Polymerization The compound inhibits tubulin polymerization, which is vital for cell division and has been linked to anticancer activity.

- Enzymatic Inhibition The compound's ability to inhibit enzymes like acetylcholinesterase suggests potential applications in neurodegenerative diseases.

Case Studies

- One case study evaluated the effects of various derivatives on K562 leukemia cells and revealed that certain modifications to the core structure enhanced apoptotic activity. For instance, compound 12d induced apoptosis in a dose-dependent manner, with a notable increase in total apoptotic cells from 2.47% (control) to 57.90% at a concentration of 60 nM.

Use as an intermediate

- This compound can be achieved through the reaction of 3-pyridinecarboxaldehyde with 2,3-dihydro-1H-inden-1-one in the presence of a base such as sodium hydroxide.

- The starting material 5-bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime 10, can be converted to the corresponding aldehyde 11 with nBuLi and (dimethylformamide) .

- It can also be used to synthesize novel pyrimidine-2-thiol, pyrazole, pyran .

Applications in Agrochemicals

- 1,4-dimethyl-2-[2-(pyridin-3-yl)-2H-indazol-5-yl]-1,2,4-triazolidine-3,5-dione can be used in amorphous form or in a mixture of different polymorphic forms or in a mixture containing an amorphous and one or more different polymorphic forms .

- 1,4-dimethyl-2-[2-(pyridin-3-yl)-2H-indazol-5-yl]-1,2,4-triazolidine-3,5-dione can be used in plant protection applications, especially as an insecticide .

Wirkmechanismus

The mechanism of action of 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological and chemical properties of 5-pyridin-3-yl-2,3-dihydro-1H-inden-1-one can be contextualized by comparing it with analogs bearing substitutions at critical positions or differing functional groups. Below is a detailed analysis:

Substitution Patterns and Bioactivity

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Position and Electronic Effects: The pyridin-3-yl group in the target compound introduces a nitrogen heterocycle at position 5, which may facilitate hydrogen bonding or π-π stacking in biological systems. Positional isomerism: 5-(Pyridin-4-yl)-2,3-dihydroinden-1-one () differs in pyridine ring orientation, which could alter electronic distribution and binding interactions.

Functional Group Impact on Activity: Hydroxy groups: Compounds like 6-hydroxy-2-(2-trifluoromethoxy-benzylidene)-indenone () and 3-hydroxy-5-isopropyl-3-methyl-indenone () exhibit ROS inhibition and allelopathic activity, respectively. The absence of a hydroxy group in the target compound suggests divergent mechanisms, possibly favoring enzymatic interactions over redox modulation. Benzylidene derivatives: Analogues with benzylidene substituents (e.g., DDI in ) show Top2 inhibition, highlighting the role of extended conjugation in intercalation or enzyme binding.

Synthetic Accessibility: The synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one () involves Friedel-Crafts acylation with AlCl3, while benzylidene derivatives (e.g., ) are synthesized via Claisen-Schmidt condensation.

Biological Relevance: The allelopathic activity of 3-hydroxy-5-isopropyl-3-methyl-indenone (IC50: 0.34 mM for hypocotyl growth inhibition) suggests that bulky alkyl substituents enhance phytotoxicity, likely by disrupting membrane integrity or enzyme function .

Biologische Aktivität

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one is a chemical compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This compound, characterized by the molecular formula C14H11NO and a molecular weight of 209.24 g/mol, has been investigated for its antimicrobial and anticancer properties, among other therapeutic potentials.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, modulating enzymatic and receptor activities. It is known to inhibit enzymes involved in cell proliferation, which contributes to its anticancer effects. For instance, it has been shown to bind at the colchicine site of tubulin, inhibiting polymerization and thereby affecting cell division processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In a series of evaluations, derivatives of dihydro-1H-indene were assessed for their antiproliferative activities against various cancer cell lines. Notably, compounds derived from this structure exhibited significant inhibition rates at low concentrations. For example:

| Compound | Inhibition Rate (%) at 0.1 µM | IC50 (µM) |

|---|---|---|

| 12d | 78.82% | 3.24 ± 0.10 |

| 12q | 83.61% | Not specified |

| CA-4 | 78.55% | 1.99 ± 0.15 |

These findings indicate that modifications to the B ring significantly influence the compound's potency against cancer cells .

Antimicrobial Properties

The compound also displays antimicrobial activity, making it a candidate for further exploration in infectious disease treatment. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways essential for bacterial survival.

Case Studies

A notable case study focused on evaluating the effects of various derivatives on K562 leukemia cells revealed that certain modifications to the core structure enhanced apoptotic activity. For instance, compound 12d induced apoptosis in a dose-dependent manner, with a notable increase in total apoptotic cells from 2.47% (control) to 57.90% at a concentration of 60 nM .

Research Findings

Research has demonstrated that This compound interacts with several biological targets:

- Steroid 11-beta-hydroxylase (CYP11B1) : This enzyme is crucial in steroid metabolism and has implications in diseases such as breast cancer and Cushing syndrome .

- Tubulin Polymerization : The compound inhibits tubulin polymerization, which is vital for cell division and has been linked to anticancer activity .

- Enzymatic Inhibition : The compound's ability to inhibit enzymes like acetylcholinesterase suggests potential applications in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.